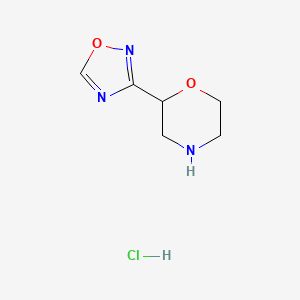
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
説明
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-TB Activities : A derivative of the oxadiazole class, synthesized from 1,3,4 oxadiazole-2-thiol and 4-(2-chloroethyl) morpholine hydrochloride, displayed significant anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).
Antibacterial and Hemolytic Activities : Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which demonstrated notable antibacterial and hemolytic activities (Samreen Gul et al., 2017).
Antibacterial Studies of Novel Derivatives : Research on novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles containing 2,4,6-trisubstituted s-triazine derivatives also revealed promising antibacterial activity (Amit C. Patel et al., 2010).
Anti-Inflammatory Studies : A study on the anti-inflammatory properties of 1,3,4-oxadiazole derivatives, utilizing morpholine as a starting material, indicated potential anti-inflammatory applications (M. Somashekhar et al., 2019).
2D-QSAR Study for Anti-Inflammatory Activity : Further, a 2D-QSAR (Quantitative Structure-Activity Relationship) study of 1,3,4-oxadiazoles synthesized from 4-(morpholine-4-yl) benzohydrazide revealed a spectrum of activities including anti-inflammatory properties (M. Somashekhar et al., 2020).
Antimicrobial Potential of New Derivatives : A series of derivatives of 4-(2-chloroethyl)morpholine hydrochloride were synthesized and showed good antibacterial and hemolytic potential relative to reference standards (Aziz ur-Rehman et al., 2021).
Antitumor Potential and Anti-Proliferative Capability : The synthesis of oxadiazole derivatives possessing morpholine and their evaluation for antitumor potential in Dalton's Lymphoma Ascites tumor cells, where certain compounds showed significant anti-proliferative capabilities (M. Al‐Ghorbani et al., 2015).
作用機序
Target of Action
Oxadiazoles, the core structure of this compound, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that oxadiazoles may interact with multiple targets, depending on the specific substituents attached to the oxadiazole ring.
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors , potentially influencing the interaction between the compound and its targets.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity . For instance, certain oxadiazoles have shown promising results in in-vitro anticancer activities, with IC50 values observed against the MCF-7 and KB cell lines .
生化学分析
Biochemical Properties
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tyrosine kinases and cathepsin K . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the inhibition of tyrosine kinases can disrupt cell signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for example, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . These effects are mediated through the disruption of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition . The oxadiazole ring is known to form hydrogen bonds and hydrophobic interactions with target proteins, which can lead to conformational changes and inhibition of enzyme activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the development of this compound as a potential therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions can lead to the formation of active or inactive metabolites, which can influence the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects. The distribution pattern of this compound is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and exert its effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, thereby influencing its biological activity.
特性
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-10-5(3-7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJULPJUWHVOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NOC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


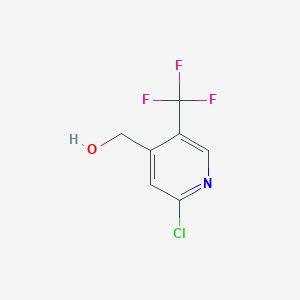
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)
carbohydrazide](/img/structure/B1430279.png)
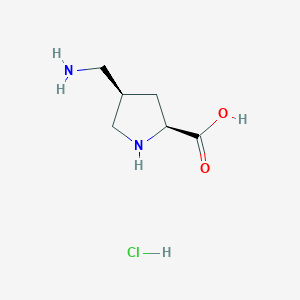
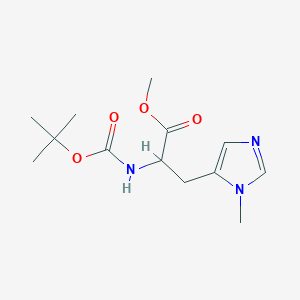
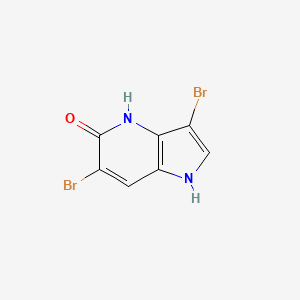

![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

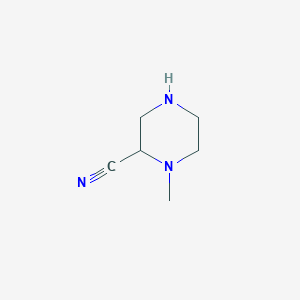
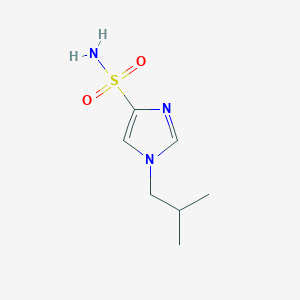
![6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1430292.png)
![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)
![(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1430297.png)
